molecular formula C18H24Cl2N2O4 B8537447 tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate

tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate

Cat. No.: B8537447
M. Wt: 403.3 g/mol
InChI Key: UOPXBKBBKNKTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a 3,5-dichlorobenzyl moiety. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((((3,5-dichlorobenzyl)oxy)carbonyl)amino)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a tert-butyl carbamate group. This is followed by the introduction of the 3,5-dichlorobenzyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxylate ester.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-((((3,5-dichlorobenzyl)oxy)carbonyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Uniqueness

tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate is unique due to the presence of the 3,5-dichlorobenzyl group, which imparts specific chemical and biological properties. This makes it particularly useful in applications where selective binding or specific reactivity is required.

Properties

Molecular Formula

C18H24Cl2N2O4

Molecular Weight

403.3 g/mol

IUPAC Name

tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate

InChI

InChI=1S/C18H24Cl2N2O4/c1-18(2,3)26-17(24)22-6-4-15(5-7-22)21-16(23)25-11-12-8-13(19)10-14(20)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,21,23)

InChI Key

UOPXBKBBKNKTIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture comprising tert-butyl 4-aminopiperidine-1-carboxylate (1 g, 4.99 mmol), 3,5-dichlorobenzyl carbonochloridate (1.196 g, 4.99 mmol) and sodium hydroxide (250 ml, 499 mmol) in DCM (16.64 ml) was stirred at room temperature for 18 hours. The reaction mixture separated and the organic portion dried over MgSO4, filtered and concentrated under reduced pressure. No further purification was carried out and the material was taken crude to the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.196 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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